Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Analogs
2,5-Dioxaspiro[3.5]nonan-8-ol possesses zero rotatable bonds, whereas the acyclic analog ethylene glycol mono(3-hydroxytetrahydro-2H-pyran-3-yl) ether would have at least 3 rotatable bonds. This complete conformational restriction reduces the entropic penalty upon target binding and can enhance affinity for rigid binding sites [1]. In contrast, the 2-oxa-7-azaspiro[3.5]nonane scaffold retains zero rotatable bonds but introduces an additional hydrogen bond acceptor (nitrogen), altering polarity and solubility profile [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Ethylene glycol mono(3-hydroxytetrahydro-2H-pyran-3-yl) ether: ≥3 rotatable bonds; 2-Oxa-7-azaspiro[3.5]nonane: 0 rotatable bonds but different heteroatom profile |
| Quantified Difference | Absolute reduction from ≥3 to 0 rotatable bonds |
| Conditions | Computed molecular descriptors (PubChem, OEChem 2.3.0) |
Why This Matters
Zero rotatable bonds is a critical filter in fragment-based screening libraries because it maximizes the free-energy gain per atom upon binding, directly impacting hit-to-lead progression efficiency.
- [1] PubChem. Compound Summary: 2,5-Dioxaspiro[3.5]nonan-8-ol, CID 156595632. Computed property: Rotatable Bond Count = 0. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC 2015. Describes 2-oxa-7-azaspiro[3.5]nonane as a morpholine bioisostere with distinct hydrogen-bonding properties. View Source
